21-O-Acetyl Dexamethasone 9,11-Epoxide

Catalog No.
S762119
CAS No.
2884-51-7
M.F
C24H30O6
M. Wt
414.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
21-O-Acetyl Dexamethasone 9,11-Epoxide

CAS Number

2884-51-7

Product Name

21-O-Acetyl Dexamethasone 9,11-Epoxide

IUPAC Name

[2-[(1S,2S,10S,11S,13R,14R,15S,17S)-14-hydroxy-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl]-2-oxoethyl] acetate

Molecular Formula

C24H30O6

Molecular Weight

414.5 g/mol

InChI

InChI=1S/C24H30O6/c1-13-9-18-17-6-5-15-10-16(26)7-8-21(15,3)24(17)20(30-24)11-22(18,4)23(13,28)19(27)12-29-14(2)25/h7-8,10,13,17-18,20,28H,5-6,9,11-12H2,1-4H3/t13-,17+,18+,20+,21+,22+,23+,24-/m1/s1

InChI Key

MONKXVNQUJNHLQ-WMHQAVGRSA-N

SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C35C(O5)CC2(C1(C(=O)COC(=O)C)O)C)C

Synonyms

(9β,11β,16α)-21-(Acetyloxy)-9,11-epoxy-17-hydroxy-16-methyl-pregna-1,4-diene-3,20-dione; 9,11β-Epoxy-17,21-dihydroxy-16α-methyl-9β-pregna-1,4-diene-3,20-dione;

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C35C(O5)CC2(C1(C(=O)COC(=O)C)O)C)C

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]35[C@@H](O5)C[C@@]2([C@]1(C(=O)COC(=O)C)O)C)C

Metabolism and Biomarker of Dexamethasone:

21-O-Acetyl Dexamethasone 9,11-Epoxide (21-O-ADE) is a metabolite of Dexamethasone, a synthetic glucocorticoid medication commonly used as an anti-inflammatory and immunosuppressant []. Dexamethasone undergoes various metabolic transformations in the body, with 21-O-ADE being one of the major metabolites []. Research suggests that 21-O-ADE may play a role in the overall pharmacological effects of Dexamethasone [].

Potential Applications in Cancer Research:

Studies have explored the potential anti-tumorigenic properties of 21-O-ADE, particularly in specific types of cancers. Research suggests that 21-O-ADE might exhibit cytotoxicity (cell death) in certain cancer cell lines, potentially offering insights into its therapeutic potential [, ]. However, further investigation is necessary to understand the mechanisms underlying these effects and determine the clinical efficacy of 21-O-ADE in cancer treatment.

Research on Other Therapeutic Applications:

Emerging research suggests that 21-O-ADE might hold promise in various therapeutic areas beyond cancer. Studies have investigated its potential applications in neurodegenerative diseases like Alzheimer's disease and Parkinson's disease, as well as in conditions like inflammatory bowel disease []. However, these areas of research are still preliminary, and further studies are needed to establish the safety and efficacy of 21-O-ADE in these contexts.

21-O-Acetyl Dexamethasone 9,11-Epoxide is a synthetic derivative of Dexamethasone, a potent glucocorticoid used for its anti-inflammatory and immunosuppressive properties. This compound features an acetyl group at the 21 position and an epoxide group at the 9,11 positions of the steroid nucleus. Its molecular formula is C24H30O6, with a molecular weight of approximately 414.49 g/mol .

As a metabolite, A-DEXA is not expected to have the same biological effects as dexamethasone. However, the presence of A-DEXA may indicate the extent of dexamethasone metabolism within the body. This information could be valuable in understanding how a patient is processing the drug and potentially individualizing treatment approaches [].

Typical for steroid compounds. The epoxide group can undergo ring-opening reactions under acidic or basic conditions, leading to the formation of diols or other derivatives. Additionally, the acetyl group can be hydrolyzed to yield Dexamethasone, which can further react with nucleophiles due to its electrophilic nature .

21-O-Acetyl Dexamethasone 9,11-Epoxide exhibits biological activities similar to those of Dexamethasone, including anti-inflammatory and immunosuppressive effects. Its unique structure may enhance its potency or alter its pharmacokinetic properties compared to its parent compound. Studies indicate that epoxide derivatives can exhibit different receptor binding affinities and biological effects, which could lead to variations in therapeutic efficacy .

The synthesis of 21-O-Acetyl Dexamethasone 9,11-Epoxide typically involves multi-step organic reactions starting from Dexamethasone. Key steps may include:

  • Acetylation: Introduction of the acetyl group at the 21 position using acetic anhydride or acetyl chloride.
  • Epoxidation: Formation of the epoxide ring at the 9,11 positions using reagents such as m-chloroperbenzoic acid or other oxidizing agents.

These methods allow for the selective modification of the steroid backbone while preserving key functional groups necessary for biological activity .

21-O-Acetyl Dexamethasone 9,11-Epoxide is primarily used in research settings to study glucocorticoid receptor interactions and to explore its potential therapeutic applications in inflammatory diseases and autoimmune disorders. Its unique structure may also be investigated for novel drug development aimed at enhancing efficacy while minimizing side effects associated with traditional glucocorticoids .

Interaction studies involving 21-O-Acetyl Dexamethasone 9,11-Epoxide focus on its binding affinity to glucocorticoid receptors and its influence on gene expression related to inflammation and immune response. Preliminary data suggest that this compound may have distinct interactions compared to standard glucocorticoids, potentially leading to altered pharmacological profiles and side effect profiles .

Several compounds share structural similarities with 21-O-Acetyl Dexamethasone 9,11-Epoxide. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
DexamethasoneCore steroid structure without epoxideWidely used corticosteroid with established efficacy
PrednisoloneHydroxyl group at C11 instead of epoxideLess potent anti-inflammatory activity
BetamethasoneFluorine substitution at C16Enhanced anti-inflammatory properties
MethylprednisoloneMethyl group at C6Different pharmacokinetics and receptor affinity

Uniqueness: The presence of both an acetyl group and an epoxide in 21-O-Acetyl Dexamethasone 9,11-Epoxide distinguishes it from these compounds, potentially affecting its biological activity and therapeutic applications in ways that are not fully understood yet .

This compound represents a fascinating area for further research into steroid chemistry and pharmacology, with implications for developing more effective treatments for various inflammatory conditions.

XLogP3

2

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory.;
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard

Health Hazard

Other CAS

2884-51-7

Wikipedia

SCHEMBL5707991

Dates

Modify: 2024-04-14

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